3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis-
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Overview
Description
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is a bicyclic organic compound with the molecular formula C7H12O3. It is characterized by a unique structure that includes three oxygen atoms within a bicyclic framework. This compound is known for its role as an intermediate in the synthesis of gadobutrol, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate epoxide under acidic conditions. The reaction proceeds through the formation of a bicyclic acetal intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms within the bicyclic framework .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions .
Major Products Formed
Oxidation: Carbonyl compounds such as ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Key intermediate in the synthesis of gadobutrol, a contrast agent for MRI.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane involves its ability to undergo ring-opening reactions. This property is exploited in the synthesis of gadobutrol, where the compound reacts with gadolinium to form a stable complex. The molecular targets and pathways involved in these reactions include the formation of chiral carbamates from meso-epoxides via polycarbonate intermediates and amine nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (EP2)
- 3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-
Uniqueness
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is unique due to its specific bicyclic structure and the presence of three oxygen atoms within the framework. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of gadobutrol, setting it apart from other similar compounds .
Biological Activity
3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis- (CAS No. 57280-22-5) is a bicyclic compound notable for its unique structural framework that includes three oxygen atoms within a bicyclic system. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry.
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- Appearance : Clear colorless to yellow liquid
- Boiling Point : Approximately 86 °C at 15 mmHg
Synthesis
The synthesis of 3,5,8-trioxabicyclo[5.1.0]octane can be achieved through various methods, including:
- CO2-Mediated Reactions : Utilization of meso-epoxides to form chiral carbamates.
- Asymmetric Aminolysis : Employing Ti(IV)/BINOL catalysis to obtain optically pure derivatives.
These methods highlight the compound's versatility and potential for modification to enhance biological activity.
The biological activity of 3,5,8-trioxabicyclo[5.1.0]octane primarily stems from its role as an intermediate in the synthesis of gadobinol, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). The compound facilitates the formation of chiral carbamates from meso-epoxides, which is crucial for synthesizing optically pure compounds with significant pharmacological relevance.
Case Studies and Research Findings
- Chiral Carbamate Formation : Research indicates that this compound can mediate the formation of chiral carbamates with high yields and enantiomeric excess (up to 99%), showcasing its potential in asymmetric synthesis .
- Gadolinium-Based Contrast Agents : A study highlighted its application in synthesizing gadobinol, emphasizing its importance in medical imaging technologies .
- Toxicological Studies : Preliminary toxicity assessments suggest that while the compound is an irritant, specific biological interactions are yet to be fully elucidated .
Comparative Analysis
To better understand the unique properties of 3,5,8-trioxabicyclo[5.1.0]octane compared to structurally similar compounds, a comparative table is provided below:
Compound Name | Molecular Formula | Unique Features | Applications |
---|---|---|---|
3,5,8-Trioxabicyclo[5.1.0]octane | C₇H₁₂O₃ | Bicyclic with three oxygens | MRI contrast agents |
1,3-Dioxolane | C₄H₈O₂ | Five-membered ring with two oxygens | Solvent and reagent |
1,4-Dioxane | C₄H₈O₂ | Six-membered ring structure | Solvent in organic reactions |
2-Methyl-1,3-dioxolane | C₅H₁₀O₂ | Methyl group on five-membered dioxole | Solvent and reagent |
Properties
CAS No. |
100572-41-6 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1R,7S)-4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C7H12O3/c1-7(2)8-3-5-6(10-5)4-9-7/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
GEKNCWQQNMEIMS-OLQVQODUSA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O2)CO1)C |
Canonical SMILES |
CC1(OCC2C(O2)CO1)C |
Origin of Product |
United States |
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